1-(Trimethylsilyl)-4-(methoxymethyl)benzene
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Overview
Description
1-(Trimethylsilyl)-4-(methoxymethyl)benzene is an organic compound characterized by the presence of a trimethylsilyl group and a methoxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-4-(methoxymethyl)benzene typically involves the reaction of 4-(methoxymethyl)benzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-4-(methoxymethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trimethylsilyl)-4-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Catalysis: The compound can act as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)-4-(methoxymethyl)benzene exerts its effects depends on the specific reaction or application. Generally, the trimethylsilyl group can stabilize reactive intermediates, facilitate nucleophilic substitutions, or protect functional groups during multi-step synthesis. The methoxymethyl group can act as a protecting group for alcohols or amines, preventing unwanted side reactions.
Comparison with Similar Compounds
1,2-Bis(trimethylsilyl)benzene: Similar in structure but with two trimethylsilyl groups.
1,3,5-Trimethoxybenzene: Contains three methoxy groups instead of methoxymethyl and trimethylsilyl groups.
4-(Trimethylsilyl)benzyl alcohol: Contains a hydroxyl group instead of a methoxymethyl group.
Uniqueness: 1-(Trimethylsilyl)-4-(methoxymethyl)benzene is unique due to the combination of the trimethylsilyl and methoxymethyl groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
[4-(methoxymethyl)phenyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OSi/c1-12-9-10-5-7-11(8-6-10)13(2,3)4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPVSDGSXJINKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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